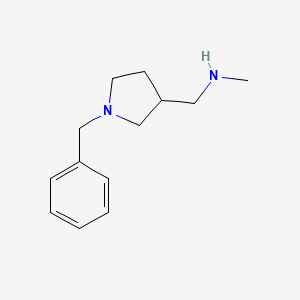
1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine
Overview
Description
1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine, also known as BPMM, is a chemical compound that belongs to the class of psychoactive substances. BPMM has been shown to have various effects on the nervous system, including the ability to enhance cognitive function and memory retention.
Scientific Research Applications
Pharmaceutical Research
This compound could be used in pharmaceutical research . However, the specific applications are not well-documented in the available resources. Further research and experimentation would be needed to explore its potential uses in this field.
Chemical Research
In the field of chemical research, this compound could be used as a building block for the synthesis of more complex molecules . Its unique structure could make it useful in the development of new chemical reactions or processes.
Biological Research
While there is limited information available, the compound could potentially be used in biological research . Its interactions with biological systems could be studied to gain insights into cellular processes or disease mechanisms.
Medical Research
In medical research, this compound could potentially be used in the development of new therapeutic agents . However, further studies would be needed to determine its efficacy and safety profile.
Industrial Research
In industrial research, this compound could be used in the development of new materials or processes . Its unique properties could make it useful in a variety of industrial applications.
Environmental Research
While there is limited information available, the compound could potentially be used in environmental research . For example, its environmental impact could be studied, or it could be used in the development of environmentally-friendly processes or materials.
properties
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYALYBRMVKYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405334 | |
| Record name | 1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine | |
CAS RN |
91189-05-8 | |
| Record name | 1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




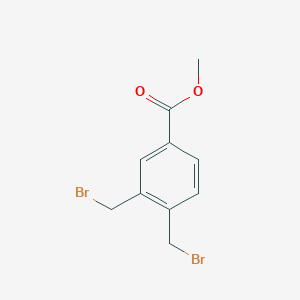



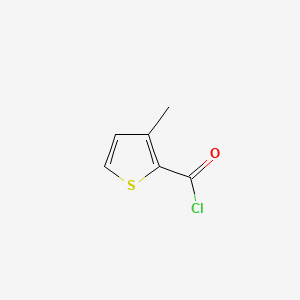
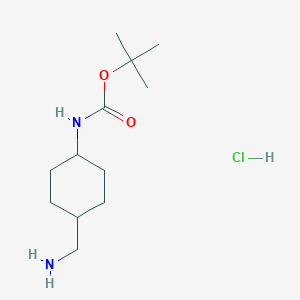
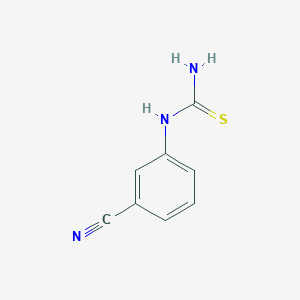
![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)


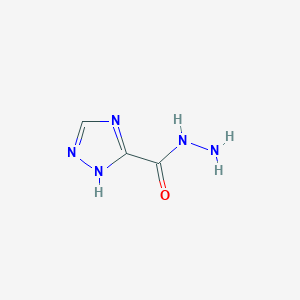
![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)